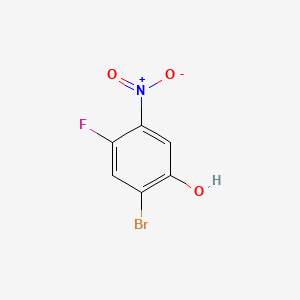

2-Bromo-4-fluoro-5-nitrophenol

描述

Contextualization of Polysubstituted Phenol (B47542) Derivatives in Contemporary Organic Chemistry

Polysubstituted phenol derivatives are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that bears multiple other functional groups. These compounds are of immense importance in modern organic chemistry, serving as versatile building blocks for the synthesis of a wide range of more complex molecules. valuates.com Their utility spans various sectors, including the pharmaceutical, agrochemical, and materials science industries. pmarketresearch.com The presence of diverse substituents on the phenolic ring allows for fine-tuning of the molecule's physical, chemical, and biological properties, making them crucial intermediates in the development of new drugs, pesticides, and advanced materials. valuates.com

Strategic Importance of Bromine, Fluorine, and Nitro Substituents in Aromatic Systems

The specific substituents on an aromatic ring play a crucial role in dictating its reactivity and properties. In the case of 2-Bromo-4-fluoro-5-nitrophenol, the bromine, fluorine, and nitro groups each impart distinct and valuable characteristics to the molecule.

Bromine: The bromine atom is a useful substituent in organic synthesis. It is an ortho-, para-directing group in electrophilic aromatic substitution, though it is deactivating. More importantly, the carbon-bromine bond can be readily converted into other functional groups through various cross-coupling reactions, making it a valuable synthetic handle. chemicalbook.com

Fluorine: The inclusion of fluorine atoms in organic molecules can significantly alter their properties. Due to its high electronegativity, fluorine can modulate the acidity of nearby functional groups and influence the molecule's conformation. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. google.com

Nitro Group: The nitro group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. epo.org Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities, or it can act as a leaving group in nucleophilic aromatic substitution reactions.

Research Significance of this compound as a Functionalized Phenol

This compound has emerged as a significant intermediate in specialized areas of organic synthesis. Its polysubstituted nature makes it a valuable precursor for creating complex molecular architectures. Notably, it has been identified as a key starting material for the synthesis of isoindolinone and thienopyrimidine dione (B5365651) compounds. google.com These heterocyclic scaffolds are of interest in medicinal chemistry. The compound's utility is further highlighted by its application in the agrochemical sector, where it serves as an intermediate in the preparation of herbicides. prepchem.com The combination of a nucleophilic hydroxyl group, a synthetically versatile bromine atom, a property-modulating fluorine atom, and a reactive nitro group makes this compound a powerful tool for synthetic chemists.

Overview of Research Directions in Synthetic Organic Chemistry

The development of new synthetic methodologies is a central theme in modern organic chemistry. Key research directions that are relevant to the utilization of functionalized phenols like this compound include:

Cross-Coupling Reactions: The development of novel and efficient cross-coupling reactions continues to be a major focus. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, often using functional groups like the bromine atom in this compound as a handle.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a rapidly growing area of research. This strategy offers a more atom-economical approach to modifying organic molecules, and the presence of directing groups, such as the hydroxyl group of a phenol, can guide the regioselectivity of these reactions.

Photoredox Catalysis: The use of light to drive chemical reactions has gained significant traction. Photoredox catalysis can enable unique transformations that are often difficult to achieve through traditional thermal methods, and it is increasingly being applied to the synthesis of complex molecules from functionalized precursors.

Chemical Properties and Synthesis

This compound is a crystalline solid that appears as a light yellow to beige or dark brown substance. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 84478-87-5 |

| Molecular Formula | C₆H₃BrFNO₃ |

| Molecular Weight | 236.00 g/mol |

| Melting Point | 124-126 °C |

| Appearance | Light yellow to beige to dark brown crystalline solid |

Table 1: Chemical and Physical Properties of this compound

A documented method for the synthesis of this compound involves the hydrolysis of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate. This reaction is typically carried out by heating a solution of the starting material with aqueous sodium hydroxide (B78521), followed by acidification to precipitate the desired phenol.

Research Applications and Findings

The synthetic utility of this compound is demonstrated in its use as a precursor for more complex molecules. For instance, it is a key intermediate in the synthesis of certain herbicidal compounds. prepchem.com Patent literature discloses its use in the preparation of 1-aryl-Δ²-1,2,4-triazoline-5-ones, a class of compounds with herbicidal activity. prepchem.com

Furthermore, its potential as a building block for pharmacologically relevant scaffolds is of significant interest. The ability to transform the nitro group into an amine, coupled with the potential for cross-coupling reactions at the bromine position, opens up a wide range of synthetic possibilities for creating diverse molecular libraries for drug discovery programs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFKCCUJKPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533359 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-87-5 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Nitrophenol

Regioselective Nitration of Halogenated Phenol (B47542) Precursors

A primary route to 2-bromo-4-fluoro-5-nitrophenol involves the direct nitration of a di-substituted phenol. The success of this approach hinges on the predictable control of the position of the incoming nitro group.

Nitration of 2-Bromo-4-fluorophenol (B1268413) and Isomeric Considerations

The direct nitration of 2-bromo-4-fluorophenol is a feasible method for introducing a nitro group onto the aromatic ring. smolecule.comgoogle.com The hydroxyl group is a strongly activating, ortho, para-directing group, while the bromine and fluorine atoms are deactivating but also ortho, para-directing. savemyexams.comlibretexts.org In 2-bromo-4-fluorophenol, the positions ortho to the hydroxyl group are C6 and C2 (which is already substituted with bromine). The position para to the hydroxyl is C4, which is substituted with fluorine.

Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the available positions that are activated by the hydroxyl group. The primary positions for substitution are C6 (ortho to hydroxyl, meta to fluorine, and meta to bromine) and C5 (ortho to fluorine, meta to hydroxyl, and para to bromine). The electronic and steric environment dictates the final isomeric distribution. Nitration at the C5 position, which is meta to the strongly activating hydroxyl group, is generally less favored. However, the directing effects of the halogens also play a role. The formation of the desired this compound requires the nitro group to be introduced at the C5 position. It is important to note that the synthesis of the isomeric 2-bromo-4-fluoro-6-nitrophenol (B1271563) via nitration of 2-bromo-4-fluorophenol has been reported, highlighting the challenge of achieving specific regioselectivity. google.com

Optimization of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions is critical for controlling the regioselectivity and minimizing the formation of unwanted byproducts. A common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. smolecule.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

For the nitration of 2-bromo-4-fluorophenol, a typical procedure involves dissolving the phenol in a solvent like chloroform (B151607) and then adding the mixed acid dropwise at a controlled temperature. smolecule.comgoogle.com The reaction temperature is a key parameter to control; lower temperatures can enhance selectivity and reduce the likelihood of over-nitration. smolecule.com In one documented method for a related isomer, the reaction is initially conducted at room temperature and then heated to between 40-80°C. google.com

For electron-deficient aromatic rings, such as those bearing multiple halogen substituents, standard mixed acid systems may be less effective. In such cases, alternative nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in an aprotic solvent can be employed to avoid the generation of water and potential side reactions. smolecule.com

| Parameter | Condition | Purpose |

| Nitrating Agent | HNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic attack. |

| Solvent | Chloroform | Dissolves the reactant, facilitating a homogeneous reaction. |

| Temperature | Controlled (e.g., 0°C to 80°C) | Influences reaction rate and selectivity; minimizes byproducts. |

| Addition | Dropwise | Controls the reaction rate and temperature. |

Selective Bromination of Fluoronitrophenol Intermediates

An alternative synthetic strategy involves introducing the bromine atom after the nitration of a simpler fluorophenol. This approach relies on the directing effects of the existing substituents to guide the bromine to the desired position.

Bromination of 4-Fluoro-2-nitrophenol (B1295195) and Positional Selectivity

Starting with 4-fluoro-2-nitrophenol, the goal is to introduce a bromine atom at the C5 position to yield this compound. In 4-fluoro-2-nitrophenol, the hydroxyl group is a strong ortho, para-director, the nitro group is a strong meta-director and deactivator, and the fluorine is a weak ortho, para-director and deactivator.

The hydroxyl group strongly directs incoming electrophiles to the C6 and C2 positions (C2 is already nitrated). The nitro group directs to the C4 and C6 positions. The fluorine atom directs to the C3 and C5 positions. The position most activated for electrophilic substitution is C6, being ortho to the hydroxyl group. However, to obtain the target compound, bromination must occur at the C5 position. This highlights a significant regiochemical challenge in this synthetic route. The bromination of 4-fluoro-2-nitrophenol derivatives has been noted to yield 5-bromo products, suggesting that under certain conditions, this regioselectivity can be achieved. vulcanchem.com

Catalytic and Stoichiometric Bromination Approaches

Various brominating agents and methods can be employed to achieve the desired transformation, each with its own advantages regarding selectivity and reaction conditions.

Stoichiometric Bromination: Molecular bromine (Br₂) is a common brominating agent. The reaction is often carried out in a solvent such as acetic acid. However, the high reactivity of phenols towards bromine can lead to polybromination. vulcanchem.com To control this, the stoichiometry of the reactants must be carefully managed.

Catalytic Bromination: Catalytic methods can offer improved selectivity and milder reaction conditions.

Iodine Catalysis: The use of iodine as a catalyst in the bromination of nitrophenols has been investigated. ias.ac.in The effective catalytic species is believed to be iodine bromide (IBr).

Lewis Acid Catalysis: Lewis acids such as FeBr₃ can be used to polarize the Br-Br bond, generating a more potent electrophile. vulcanchem.com

Oxidative Bromination: These methods generate the electrophilic bromine species in situ from a bromide source (like KBr or NH₄Br) and an oxidant (such as H₂O₂ or bromate). jalsnet.commdpi.com This approach can offer high atom economy and milder conditions. For instance, the bromination of 2-nitrophenol (B165410) has been successfully carried out using a vanadyl Schiff base complex as a catalyst with an oxidant and a bromide source. chemicalbook.com

| Approach | Brominating Agent/System | Key Features |

| Stoichiometric | Molecular Bromine (Br₂) in Acetic Acid | Simple, but can lead to polybromination if not controlled. |

| Catalytic | Br₂ with Iodine Catalyst | Iodine bromide is the active catalyst. ias.ac.in |

| Catalytic | Br₂ with FeBr₃ Catalyst | Lewis acid activates the bromine. vulcanchem.com |

| Catalytic | KBr with ZnAl–BrO₃⁻–LDHs | Mild conditions, high bromide atom economy. mdpi.com |

| Catalytic | NH₄Br with Br₂ | Can be used for regioselective bromination. jalsnet.com |

Multi-Step Synthesis from Simpler Aromatic Compounds

The synthesis of this compound can also be envisioned through a multi-step sequence starting from more basic aromatic compounds like benzene (B151609) or fluorobenzene (B45895). Such a synthesis requires careful planning of the order of reactions to ensure the correct regiochemical outcome, a concept known as retrosynthetic analysis. libretexts.org

A plausible, though lengthy, pathway could start with fluorobenzene. The sequence of reactions would be critical due to the directing effects of the substituents introduced at each stage. One possible, albeit simplified, conceptual route could involve:

Nitration of Fluorobenzene: Nitration of fluorobenzene would primarily yield a mixture of ortho- and para-fluoronitrobenzene. The desired p-fluoronitrobenzene would need to be separated.

Reduction to Fluoroaniline: The nitro group of p-fluoronitrobenzene would be reduced to an amino group to give p-fluoroaniline.

Acetylation: The amino group would be protected by acetylation to form p-fluoroacetanilide. This is done to moderate the activating effect of the amine and prevent side reactions in subsequent steps.

Bromination: Bromination of p-fluoroacetanilide would introduce a bromine atom ortho to the activating acetamido group, yielding 2-bromo-4-fluoroacetanilide.

Nitration: Nitration of 2-bromo-4-fluoroacetanilide would then be carried out. The acetamido group is a stronger ortho, para-director than the halogens. The nitro group would be directed to the position ortho to the acetamido group and meta to the bromine, which is the C5 position.

Hydrolysis: Finally, hydrolysis of the acetamido group would yield the target amine, which would then need to be converted to the phenol, for instance via a Sandmeyer-type reaction.

A related multi-step synthesis for 2-bromo-5-fluoro-4-nitroaniline (B1526599) has been described in patent literature, involving the nitration of a protected aniline (B41778) derivative. nih.gov Another approach could involve the methylation of this compound as a starting point for further derivatization. nih.gov These examples underscore the modular nature of organic synthesis, where complex molecules are built up through a series of well-understood transformations.

Sequential Introduction of Halogen and Nitro Groups

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. pmarketresearch.com While specific green synthesis protocols for this compound are not extensively documented, general green approaches for the synthesis of nitrophenols can be applied.

Traditional nitration methods often use a mixture of concentrated sulfuric acid and nitric acid, which generates significant amounts of acidic waste that is hazardous and expensive to treat. researchgate.net Green chemistry seeks alternatives to this process.

Key green chemistry considerations for this synthesis include:

Alternative Nitrating Agents: Researchers have explored various "green" nitrating agents to replace the conventional mixed-acid system. These include solid-supported reagents like silica-supported aluminum nitrate (B79036) or silica (B1680970) chloride with sodium nitrite, which can offer high regioselectivity and easier workup. tandfonline.comlookchem.com Other systems, such as calcium nitrate in glacial acetic acid, have been used for the nitration of phenol, avoiding strong mineral acids entirely. wjpmr.com

Catalysis: The use of solid acid catalysts, such as zeolites, can facilitate cleaner nitration processes compared to conventional methods. tandfonline.com These catalysts are often reusable and can lead to higher selectivity, minimizing byproduct formation.

Solvent Choice: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Where possible, solvent-free reactions, such as those using grindstone techniques with reagents like antimony nitrate, can offer a cleaner and faster synthesis. tandfonline.com

Process Intensification: Technologies like continuous flow synthesis are being adopted for nitration reactions. acs.org This approach can significantly improve safety, reduce reaction times, and enhance yield and process control, as demonstrated in the synthesis of the related intermediate 4-fluoro-2-methoxy-5-nitrophenol. acs.orgacs.org These methods reduce the volume of hazardous materials present at any given time, minimizing risks. acs.org

The push towards sustainability in the chemical industry is driving research into these more efficient and environmentally friendly synthesis processes for compounds like this compound. pmarketresearch.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The selection of a synthetic route for a compound like this compound on an industrial scale depends on a thorough analysis of its efficiency, selectivity, and scalability.

| Parameter | Traditional Batch Synthesis | Modern/Green Approaches (e.g., Flow Chemistry) |

| Efficiency (Yield & Time) | Yields can be variable, and batch processes often involve prolonged reaction times and lengthy workup procedures. acs.org For example, direct nitration of phenols can result in yields not exceeding 60% due to side reactions. paspk.org | Continuous flow methods have demonstrated high yields (e.g., 85.6% total yield for a related intermediate) with drastically reduced reaction times (from hours to minutes). acs.orgacs.org Green methods using microwave irradiation also report high yields (94.98% for nitration of phenol) and short reaction times. wjpmr.com |

| Selectivity | Regioselectivity can be a challenge, often leading to mixtures of isomers (ortho, para) and over-nitrated byproducts, which necessitates difficult purification steps. researchgate.nettandfonline.com | Flow reactors offer precise control over stoichiometry, mixing, and temperature, leading to improved selectivity and reduced byproduct formation. acs.org Certain solid acid catalysts and specific nitrating agents also provide high regioselectivity. tandfonline.comlookchem.com |

| Scalability | Scaling up batch nitrations can be problematic due to the exothermic nature of the reaction and the use of large volumes of corrosive acids, posing significant safety and engineering challenges. acs.orgpmarketresearch.com | Continuous flow processes are often considered more readily scalable. The smaller reactor volumes improve heat transfer and safety, making the process more predictable and controllable during scale-up. acs.org However, challenges in transferring some modern catalytic systems to large-scale applications can remain. |

| Environmental & Safety | Generates large volumes of hazardous acidic waste, and the handling of bulk quantities of strong acids and potentially toxic solvents poses significant safety risks. researchgate.net | Reduces waste by improving selectivity and yield. Flow chemistry minimizes the volume of hazardous material at any given moment, inherently improving process safety. acs.org The use of solid catalysts and benign solvents further reduces the environmental impact. tandfonline.com |

Detailed Research Findings:

A documented batch synthesis of this compound from its methyl carbonate precursor provides a concrete example of a scalable route, yielding 543 g of product from 1031 g of starting material. prepchem.com

Studies on green nitration of phenols show that methods like using calcium nitrate/acetic acid can achieve yields of nearly 95%, compared to ~85% for conventional methods, while avoiding hazardous strong acids. wjpmr.com

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4 Fluoro 5 Nitrophenol

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-bromo-4-fluoro-5-nitrophenol is electron-deficient due to the presence of the nitro and halogen substituents. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a pathway generally difficult for unsubstituted benzene (B151609) rings.

The presence of two different halogens, bromine and fluorine, on the aromatic ring raises questions of regioselectivity in SNAr reactions. In this specific substitution pattern, the fluorine atom is positioned ortho to the activating nitro group, while the bromine atom is meta. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is greatest when the negative charge can be delocalized onto the electron-withdrawing nitro group.

This delocalization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. Consequently, the fluorine atom at the C4 position is significantly more activated towards displacement than the bromine atom at the C2 position. Nucleophilic attack at the carbon bearing the fluorine allows the negative charge of the intermediate to be stabilized by the adjacent nitro group. In contrast, attack at the bromine-bearing carbon does not permit direct resonance delocalization of the charge onto the nitro group, resulting in a less stable intermediate and a slower reaction rate. Therefore, nucleophiles will preferentially displace the fluoride (B91410) ion.

This reactivity is exemplified in the synthesis of ether derivatives, where this compound can serve as a reactant. For instance, its reaction with another phenoxide in a nucleophilic aromatic substitution can lead to the formation of a diaryl ether by displacing the activated fluorine. vulcanchem.com

The nitro group (-NO₂) plays a pivotal role in enabling nucleophilic aromatic substitution on the this compound ring. As one of the most powerful electron-withdrawing groups, it drastically reduces the electron density of the aromatic system, making it a more favorable target for attack by electron-rich nucleophiles.

The mechanism of this activation involves two primary effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds.

Resonance Effect: The nitro group can withdraw electron density from the ring through resonance, particularly from the ortho and para positions.

When a nucleophile attacks the carbon atom at the C4 position (bearing the fluorine), the resulting Meisenheimer complex is stabilized by the resonance delocalization of the negative charge onto the nitro group at C5. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate of substitution. libretexts.org Without the nitro group, or if it were positioned meta to the leaving group, this stabilization would be absent, and the SNAr reaction would proceed much more slowly, if at all, under similar conditions.

Table 1: Influence of Substituent Position on Nucleophilic Aromatic Substitution

| Substituent | Position Relative to Nitro Group | Activation Towards SNAr | Reason |

|---|---|---|---|

| Fluorine (F) | ortho | Strongly Activated | The negative charge of the Meisenheimer intermediate is effectively delocalized onto the adjacent nitro group via resonance. |

| Bromine (Br) | meta | Weakly Activated | The negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group via resonance. Activation is primarily through the weaker inductive effect. |

Displacement of Halogen Substituents (Bromine and Fluorine)

Electrophilic Aromatic Substitution and Directed Functionalization

While highly susceptible to nucleophilic attack, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The cumulative electron-withdrawing effects of the nitro, bromo, and fluoro substituents make the ring highly electron-poor and thus unattractive to electrophiles. cymitquimica.com

If an EAS reaction were forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the five existing substituents.

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Bromo (-Br) and Fluoro (-F): Deactivating, but ortho, para-directing groups.

Nitro (-NO₂): A strongly deactivating, meta-directing group.

The single available position for substitution is at C6. The directing effects towards this position are as follows:

ortho to the hydroxyl group (favorable).

ortho to the bromine atom (favorable).

meta to the fluorine atom (favorable).

meta to the nitro group (favorable).

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most synthetically useful transformations of this compound, providing a pathway to highly functionalized aniline (B41778) derivatives.

The nitro group of this compound can be readily reduced to a primary amine (-NH₂), yielding 2-bromo-4-fluoro-5-aminophenol. This transformation is a key step in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction scale.

Commonly employed methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. smolecule.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) chloride in the presence of iron powder. google.com

The resulting 2-bromo-4-fluoro-5-aminophenol is a valuable trifunctional intermediate, possessing amino, hydroxyl, and halogen groups that can be further manipulated.

A primary challenge in the reduction of this compound is achieving selectivity. The desired reaction is the reduction of the nitro group without affecting the other functional groups, particularly the halogen substituents. A potential side reaction, especially during catalytic hydrogenation, is hydrodehalogenation, where the C-Br or C-F bond is cleaved and replaced with a C-H bond.

To control selectivity and minimize side reactions, the reaction conditions must be carefully optimized.

Choice of Catalyst: For catalytic hydrogenation, catalysts with lower activity or the use of catalyst poisons can sometimes suppress dehalogenation.

Reaction Conditions: Controlling temperature, pressure, and reaction time is crucial.

Choice of Reducing Agent: Metal-in-acid reductions, such as Fe/HCl or SnCl₂/HCl, are often preferred for substrates containing sensitive halogen atoms as they are less prone to causing hydrodehalogenation compared to some catalytic hydrogenation systems. For example, the use of iron powder and ammonium chloride is a documented method for reducing nitro groups while preserving other functionalities. google.com

Table 2: Common Reduction Methods and Selectivity Considerations

| Reducing Agent/System | Typical Conditions | Primary Product | Potential Side Reactions |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature | 2-Bromo-4-fluoro-5-aminophenol | Hydrodehalogenation (loss of Br or F) |

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvent, heating | 2-Bromo-4-fluoro-5-aminophenol | Generally good selectivity for preserving halogens. google.com |

| SnCl₂ / HCl | Ethanol or concentrated HCl, heating | 2-Bromo-4-fluoro-5-aminophenol | Good selectivity; formation of tin salts requires workup. |

Formation of Amino Derivatives (e.g., 2-Bromo-4-fluoro-5-aminophenol)

Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a key reactive site in this compound, readily participating in reactions typical of phenols, such as etherification and esterification. Its acidity and nucleophilicity are modulated by the strong electron-withdrawing effects of the adjacent nitro group and the halogen atoms.

The phenolic proton of this compound can be removed by a base to form a phenoxide ion, a potent nucleophile that readily undergoes etherification. A notable example is the formation of a phenoxy linkage through reaction with another aromatic compound. vulcanchem.com Generally, these reactions involve the displacement of a leaving group by the phenoxide. While specific studies on this compound are not abundant, analogies with similar compounds suggest that standard Williamson ether synthesis conditions would be effective. However, the presence of multiple electron-withdrawing groups, particularly the fluorine atom, may lead to slower reaction rates compared to less substituted phenols.

Esterification of the hydroxyl group can be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. Chemo-enzymatic methods, such as transesterification using lipases, also present a viable route for forming ester derivatives, offering high selectivity for the phenolic hydroxyl group. researchgate.net

| Reaction Type | Reagent Class | Product Class | Notes |

| Etherification | Alkyl Halides (e.g., Iodomethane) | Alkoxy Derivatives | Reaction rates may be slower due to electron-withdrawing groups. |

| Activated Aryl Halides | Diaryl Ethers | Forms a phenoxy linkage. vulcanchem.com | |

| Esterification | Acyl Chlorides, Anhydrides | Phenyl Esters | Standard acylation conditions are applicable. |

| Alkyl Chloroformates | Phenyl Carbonates | A common transformation for nitrophenols. google.com | |

| Vinyl Ferulate (Enzymatic) | Ferulate Esters | Example of a highly selective chemo-enzymatic transformation. researchgate.net |

The phenolic ring system is susceptible to oxidation, potentially yielding quinone or quinone-like structures. The oxidation of phenols and their derivatives is a standard method for synthesizing quinones. thieme-connect.de For halogen-substituted phenols, reagents such as ammonium cerium(IV) nitrate (B79036) (CAN), or mixtures of dichromate and sulfuric acid are commonly employed to effect this transformation. thieme-connect.de The oxidation of related compounds like 2-bromo-5-nitrophenol (B183277) and 2-bromo-4-nitrophenol (B183087) to quinone derivatives has been noted, suggesting a similar reactivity for this compound. The expected product would be a bromo-fluoro-nitro-substituted benzoquinone, although the precise structure would depend on the reaction conditions and the potential for rearrangement or side reactions.

| Oxidizing Agent | Typical Conditions | Reference Compound(s) |

| Ammonium Cerium(IV) Nitrate (CAN) | Acetonitrile/Water | 2-Bromobenzene-1,4-diol, 2-Fluorophenols thieme-connect.de |

| Iron(III) Chloride | Aqueous or organic solvent | General for Hydroquinones thieme-connect.de |

| Dichromate/Sulfuric Acid | Aqueous acid | General for Phenols thieme-connect.de |

Etherification and Esterification Reactions

Chemo- and Regioselective Reactions of Multiple Functional Groups

The presence of four different functional groups on the aromatic ring makes chemo- and regioselectivity critical considerations in the reactions of this compound. A reaction is chemoselective if it acts on one functional group in the presence of others, and regioselective if it occurs at a specific position.

The nitro group is highly susceptible to chemoselective reduction to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. smolecule.com This transformation dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, thereby modifying the reactivity of the entire molecule.

The halogen atoms, bromine and fluorine, can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or a strongly activated ring. The bromine atom, being a better leaving group than fluorine, is the more likely site for such substitutions. Furthermore, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a powerful tool for carbon-carbon bond formation while leaving the other functional groups intact.

Regioselectivity in electrophilic aromatic substitution on this ring system is complex. The hydroxyl group is a powerful activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The nitro group is a strong deactivating meta-director. The combined influence of these groups makes further electrophilic substitution challenging and highly dependent on the specific directing effects and reaction conditions.

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of this compound is dictated by the electronic effects (both inductive and resonance) of its substituents. The fluorine, bromine, and nitro groups are all strongly electron-withdrawing via the inductive effect. The nitro group and, to a lesser extent, the halogens also exert resonance effects.

In electrophilic aromatic substitution, the powerful deactivating nature of the nitro and fluoro substituents significantly reduces the nucleophilicity of the aromatic ring. smolecule.com The outcome of such reactions is governed by the competition between the directing effects of all four groups. The hydroxyl group strongly directs ortho and para, but the para position is blocked. The positions ortho to the hydroxyl are occupied by bromine and another C-H bond. The final regiochemical outcome would depend on the balance of these competing influences.

In nucleophilic aromatic substitution, the strong electron-withdrawing character of the nitro group, particularly from the para position, stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. The bromine at the C2 position would be the most likely site for substitution by a nucleophile.

The mechanism of many transformations can be influenced by non-covalent interactions. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-nitro group is a well-known phenomenon in similar molecules. rsc.org This interaction can influence the acidity of the phenol (B47542), its conformational preference, and its reactivity in various transformations by altering the availability and orientation of the functional groups. Computational studies on related molecules have been used to confirm the primary sites for nucleophilic attack and to understand the electronic properties that govern reactivity, providing a powerful tool for mechanistic investigation.

A Detailed Examination of this compound in Modern Chemistry

The polysubstituted phenol derivative, this compound, has emerged as a significant and versatile compound in chemical synthesis. chemicalbook.com Its unique arrangement of bromo, fluoro, nitro, and hydroxyl functional groups on an aromatic ring makes it a highly reactive and valuable starting material. This article explores its specific applications in the synthesis of complex organic molecules, particularly within heterocyclic chemistry and pharmaceutical development.

Applications in Advanced Organic Synthesis and Materials Science

Application in Agrochemical Synthesis and Related Fields

This compound serves as a crucial intermediate in the agrochemical sector, where it plays a pivotal role in the formulation of modern herbicides and pesticides. pmarketresearch.com The strategic placement of its functional groups allows for the synthesis of complex molecules with high biological activity. The integration of this compound into agrochemical formulations has been shown to enhance the efficacy of both herbicides and insecticides, contributing to improved crop protection strategies. pmarketresearch.com

The demand for advanced chemical solutions to ensure food security for a growing global population has fueled its use in the agricultural industry. pmarketresearch.com Research into related compounds further supports the utility of this chemical class. For instance, derivatives such as 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene are being evaluated as potent herbicides and fungicides. vulcanchem.com Similarly, other fluoro-nitrophenolic compounds have demonstrated significant potential in controlling various plant diseases and weeds. vulcanchem.com Patents for structurally similar compounds, like 2-bromo-4-fluoro-6-nitrophenol (B1271563), highlight their application as broad-spectrum agricultural bactericides and their effectiveness in weed suppression. google.com This underscores the importance of the 2-bromo-4-fluoro-nitrophenol scaffold in developing new crop protection products. pmarketresearch.comprepchem.com

Table 1: Agrochemical Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Herbicides | Formulation of effective weed control agents. | pmarketresearch.com |

| Pesticides/Insecticides | Enhances the efficacy of pest control products. | pmarketresearch.com |

| Fungicides | Serves as a precursor for compounds with antifungal properties. | vulcanchem.com |

| Bactericides | Used in developing broad-spectrum agricultural bactericides. | google.com |

Development of Advanced Materials through Functionalization

The distinct chemical properties of this compound make it a valuable building block for the creation of advanced materials. pmarketresearch.com Its applications in materials science are growing, particularly in the development of high-performance polymers. pmarketresearch.commdpi.com The presence of fluorine atoms contributes to enhanced thermal stability and chemical resistance in the resulting materials. mdpi.com

When incorporated into polymer matrices, this compound can significantly improve key physical properties. Research indicates that its inclusion can enhance the thermal stability and mechanical strength of polymers, which is a critical requirement for materials used in demanding environments such as the electronics and automotive industries. pmarketresearch.com Materials infused with this compound have shown superior performance under extreme conditions. pmarketresearch.com

The functionalization of this compound allows for its use as a monomer or an additive in polymer synthesis. For example, derivatives can be designed to have a rigid backbone, a desirable characteristic for creating robust polymer structures like polyimides. vulcanchem.com The versatility of its phenol group allows for reactions to form ether linkages, creating poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal and chemical stability.

Exploration of Novel Synthetic Applications for this compound

The reactivity of this compound makes it a highly versatile intermediate for a range of novel synthetic applications beyond agrochemicals and materials. pmarketresearch.comcymitquimica.com The compound's functional groups act as handles for a variety of chemical transformations. The nitro group can be readily reduced to an amine, the bromine atom can be replaced via nucleophilic substitution, and the phenolic hydroxyl group can participate in condensation reactions.

This synthetic versatility has made it a target in pharmaceutical research. It serves as an essential intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). pmarketresearch.com Notably, it is used in the development of anti-inflammatory and anti-cancer drugs. pmarketresearch.com Furthermore, derivatives synthesized from this starting material have demonstrated potential in the treatment of bacterial infections. pmarketresearch.com

Specific examples of its utility in synthesizing complex heterocyclic systems have been reported. It is used as a precursor for isoindolinone and thienopyrimidine dione compounds, which are scaffolds of interest in medicinal chemistry. chemicalbook.com The ability to selectively manipulate the different functional groups on the aromatic ring allows chemists to build molecular complexity and access novel chemical entities with potential therapeutic applications.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 84478-87-5 scbt.comnih.gov |

| Molecular Formula | C₆H₃BrFNO₃ scbt.comnih.gov |

| Molecular Weight | 235.99 g/mol scbt.comnih.gov |

| Appearance | Light yellow to beige to dark brown crystalline solid cymitquimica.com |

| Melting Point | 124-127°C |

| Boiling Point | 302.379°C at 760 mmHg |

| Density | 1.965 g/cm³ |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

| 2-bromo-4-fluoro-6-nitrophenol |

| Isoindolinone |

| Thienopyrimidine dione |

| Polyimides |

Spectroscopic Characterization and Computational Chemistry Studies of 2 Bromo 4 Fluoro 5 Nitrophenol

Advanced Vibrational Spectroscopy for Molecular Structure Analysis

The FTIR spectrum of 2-bromo-4-fluoro-5-nitrophenol is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The hydroxyl (O-H) stretching vibration is anticipated to appear as a broad band in the region of 3200-3559 cm⁻¹, with its position and shape influenced by intermolecular hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. researchgate.net

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch expected around 1500-1550 cm⁻¹ and a symmetric stretch in the 1300-1350 cm⁻¹ range. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1200-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range. Aromatic C=C stretching vibrations will be present in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy complements FTIR by providing information on the polarizability of molecular bonds. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be particularly Raman active. The symmetric NO₂ stretching vibration is a notable feature. The C-Br and C-F bonds will also exhibit characteristic Raman signals.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200-3559 | FTIR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Asymmetric NO₂ Stretch | 1500-1550 | FTIR, Raman |

| Symmetric NO₂ Stretch | 1300-1350 | FTIR, Raman |

| C-F Stretch | 1200-1000 | FTIR, Raman |

| C-Br Stretch | 700-500 | FTIR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| O-H In-plane Bend | ~1175-1192 | FTIR, Raman |

| O-H Out-of-plane Bend | ~441 | FTIR, Raman |

Note: The predicted wavenumbers are based on data from analogous substituted phenols. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in this compound.

In the ¹H NMR spectrum, the hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, typically between δ 10-12 ppm, due to deshielding and hydrogen bonding. The aromatic region will display two signals corresponding to the two protons on the benzene (B151609) ring. The proton at C6 will likely be a doublet due to coupling with the fluorine atom at C4, and the proton at C3 will appear as a singlet.

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C1) is expected to be significantly deshielded. The carbons attached to the electron-withdrawing nitro (C5), bromo (C2), and fluoro (C4) groups will also exhibit characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-OH | 10.0 - 12.0 | - |

| C1 | - | ~150-160 |

| C2 | - | ~110-120 |

| C3 | ~7.5-8.0 | ~120-130 |

| C4 | - | ~155-165 (d, JC-F) |

| C5 | - | ~130-140 |

| C6 | ~7.0-7.5 (d, JH-F) | ~115-125 (d, JC-F) |

Note: Predicted chemical shifts are based on the analysis of substituted phenols and related aromatic compounds. doi.org

The ¹⁹F NMR spectrum is a powerful technique for analyzing the chemical environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom at the C4 position. The chemical shift of this signal will be influenced by the electronic effects of the adjacent nitro and bromo substituents. The signal will likely appear as a doublet of doublets due to coupling with the protons at C3 and C6. In similar fluorinated nitrobenzene (B124822) derivatives, fluorine signals can appear in the range of -119 to -134 ppm. magritek.com

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of the molecule. The high-resolution mass spectrum (HRMS) would confirm the molecular weight of this compound (C₆H₃BrFNO₃), which has a monoisotopic mass of approximately 234.92803 Da. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and the bromine atom (Br).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.93530 |

| [M+Na]⁺ | 257.91724 |

| [M-H]⁻ | 233.92074 |

| [M+NH₄]⁺ | 252.96184 |

| [M+K]⁺ | 273.89118 |

| [M+H-H₂O]⁺ | 217.92528 |

Note: The predicted m/z values are computed values. uni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental or computationally predicted data for the UV-Vis absorption or fluorescence emission spectra of this compound could be located in the reviewed literature. While studies on structurally related compounds, such as other nitrophenols or their derivatives, often employ UV-Vis spectroscopy for analysis, the unique substitution pattern of a bromo, fluoro, and nitro group on the phenol (B47542) ring means that data from analogues cannot be directly extrapolated to accurately describe the electronic transitions of this specific molecule.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Comprehensive Density Functional Theory (DFT) studies, which are powerful tools for understanding molecular structure and properties, appear to be unpublished for this compound.

Prediction of Optimized Geometries and Conformational Analysis

There are no available research findings that report the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound derived from DFT calculations. Such studies would be crucial for understanding the steric and electronic interactions between the substituents and the phenol ring, including potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

A comparative analysis between calculated and experimental vibrational frequencies (from techniques like FTIR and Raman spectroscopy) is a standard method for confirming the structure of a synthesized compound. However, no published studies were found that provide either the calculated or the experimental vibrational spectra for this compound.

Analysis of Molecular Orbitals and Electronic Structure

An analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) is fundamental to understanding a molecule's electronic behavior and reactivity. This information, typically generated through DFT calculations, is not available for this compound in the current body of scientific literature. While computational studies on analogous compounds like (2-Bromo-5-fluoro-4-nitrophenyl)methanol exist and describe the localization of HOMO and LUMO orbitals , these findings are specific to that molecule's hydroxymethyl group and different substitution pattern and cannot be accurately attributed to the target phenol.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling provides insights into a molecule's reactivity, including potential sites for electrophilic or nucleophilic attack and the energetics of reaction pathways. No specific modeling studies concerning the reactivity or potential reaction mechanisms of this compound have been published. Discussions on the reactivity of related compounds suggest that the electron-withdrawing nature of the nitro and halogen groups creates a polarized aromatic system, but specific computational models for the title compound are absent .

Derivatives and Analogues of 2 Bromo 4 Fluoro 5 Nitrophenol: Synthesis and Research Applications

Synthesis of Isomeric Bromo-Fluoro-Nitrophenols and Related Compounds

The synthesis of bromo-fluoro-nitrophenol isomers is a nuanced process, often resulting in a mixture of products due to the directing effects of the substituents on the aromatic ring. The preparation of 2-bromo-4-fluoro-5-nitrophenol itself can be achieved by the hydrolysis of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate with aqueous sodium hydroxide (B78521), followed by acidification. prepchem.com This method has been reported to produce the desired product with a melting point of 124°-126° C after recrystallization. prepchem.com

The synthesis of other isomers, such as 2-bromo-4-fluoro-6-nitrophenol (B1271563), involves the nitration of 2-bromo-4-fluorophenol (B1268413). google.com A method described in a patent discloses dissolving 2-bromo-4-fluorophenol in chloroform (B151607) and adding a mixture of sulfuric and nitric acid. google.com This process yields the target compound after washing and solvent evaporation. google.com The nitration of 3-bromophenol (B21344) is another route that can lead to the formation of regioisomers, including bromo-nitrophenols. nih.gov However, these nitration methods can be challenging to control and may result in lower yields of the desired product due to the formation of multiple isomers. nih.gov

Similarly, the synthesis of 2-bromo-5-methyl-4-nitrophenol (B576560) involves the reaction of 1-bromo-2-fluoro-4-methyl-5-nitrobenzene with aqueous sodium hydroxide in dimethyl sulfoxide. chemicalbook.com This highlights the versatility of nucleophilic aromatic substitution in creating diverse phenolic structures.

Functional Group Modifications: Amination, Halogen Exchange, and Nitration Pattern Variations

The functional groups on this compound and its analogs offer multiple avenues for chemical modification, enabling the synthesis of a wide array of derivatives.

Amination: The nitro group is readily reduced to an amino group. For instance, 2-bromo-5-fluoro-4-nitroaniline (B1526599) can be reduced to 2-bromo-5-fluoro-4-aminobenzene. Similarly, 2-bromo-5-nitrophenol (B183277) can be reduced to 5-amino-2-bromophenol (B183262) using iron powder and ammonium (B1175870) chloride. This transformation is fundamental in the synthesis of various pharmaceutical and agrochemical intermediates.

Halogen Exchange: While direct halogen exchange on the phenol (B47542) ring can be challenging, the reactivity of the bromine atom towards nucleophilic substitution is a key feature. In related compounds, the fluorine atom is noted to be a better leaving group in nucleophilic aromatic substitution reactions compared to chlorine or bromine, a principle that can be exploited in synthetic design. google.com

Nitration Pattern Variations: The position of the nitro group significantly influences the compound's properties and reactivity. The synthesis of different nitrophenol isomers is typically achieved by selecting the appropriate starting material and nitration conditions. For example, the nitration of 2-bromo-4-fluorophenol can yield 2-bromo-4-fluoro-6-nitrophenol under specific conditions. google.com The electronic interplay between the bromo, fluoro, and nitro substituents dictates the regioselectivity of further electrophilic substitutions.

Investigation of Structure-Reactivity Relationships within the Series

The arrangement of the bromo, fluoro, and nitro groups on the phenol ring creates a unique electronic landscape that governs the molecule's reactivity. The electron-withdrawing nature of the nitro and bromo groups, combined with the inductive effect of fluorine, polarizes the aromatic ring. This polarization activates certain positions for nucleophilic aromatic substitution and influences the acidity of the phenolic hydroxyl group.

Computational studies, such as Density Functional Theory (DFT) calculations, can predict charge distribution and identify reactive sites within these molecules. For example, in 4-bromo-3-fluoro-2-nitrophenol, the nitro and bromo groups are strong electron-withdrawing groups, which activates the para position for nucleophilic substitution. The positional isomerism significantly alters these electronic properties and, consequently, the reactivity of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) studies can further elucidate the connection between molecular structure and chemical reactivity. chemrxiv.org By correlating structural descriptors with reaction rates, researchers can gain insights into the rate-determining steps of reactions involving these compounds and optimize reaction conditions accordingly. chemrxiv.org

Comparative Studies of Derivatives in Target-Oriented Synthesis

Derivatives of bromo-fluoro-nitrophenols serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.comvulcanchem.com Their utility stems from the ability to selectively modify the functional groups present on the aromatic ring.

For instance, 2-bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of CFTR modulator drugs. The presence of the bromo, fluoro, and nitro groups allows for a sequence of reactions to build the final complex molecular structure. Similarly, 5-bromo-3-fluoro-2-nitrophenol (B1529538) is a precursor for fluorinated biologically active molecules, where the fluorine atom can enhance metabolic stability and bioavailability. vulcanchem.com

The synthesis of benzofuran (B130515) derivatives, which have shown potential as anticancer agents, has been achieved using 2-bromo-4-methoxy-phenol as a starting material, highlighting the importance of these halogenated phenols in constructing heterocyclic scaffolds. scispace.com Comparative studies of different isomers and their derivatives in these synthetic routes are essential for optimizing yields and accessing a wider range of target molecules.

Design and Synthesis of Novel Scaffolds Incorporating the Core Structure

The this compound core structure provides a versatile platform for the design and synthesis of novel chemical scaffolds with potential applications in medicinal chemistry and materials science. By leveraging the reactivity of the functional groups, a diverse library of compounds can be generated.

For example, the phenolic hydroxyl group can be used as a handle to introduce various side chains through etherification or esterification. The bromo and nitro groups can be transformed through cross-coupling reactions and reductions, respectively, to introduce further diversity. The synthesis of benzothiepin-derived molecular scaffolds for estrogen receptor modulators has been reported, starting from related bromo-fluoro-dihydro-benzothiepin-yl)-phenols. tandfonline.com

The development of novel synthetic methodologies, such as one-pot reactions and metal-free synthesis, can further expand the scope of accessible scaffolds. nih.gov The design of new molecules often involves computational modeling to predict their properties and potential biological activity, guiding the synthetic efforts towards compounds with desired characteristics.

Future Directions and Emerging Research Avenues for 2 Bromo 4 Fluoro 5 Nitrophenol

Development of More Sustainable and Environmentally Benign Synthetic Processes

The future synthesis of 2-Bromo-4-fluoro-5-nitrophenol is poised for a green transformation, moving away from traditional methods that may involve harsh reagents and generate significant waste. Research in this area will likely focus on the principles of green chemistry to enhance the environmental profile of its production.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Green Solvents | Reduced VOC emissions, potential for recyclability. | Application of supercritical CO2, ionic liquids, or deep eutectic solvents. |

| Heterogeneous Catalysis | Ease of catalyst recovery and reuse, simplified purification. | Development of solid-supported catalysts for nitration and halogenation steps. |

| Atom Economy | Maximization of reactant incorporation, minimization of waste. | Designing novel synthetic pathways with fewer steps and byproducts. |

Exploration of Organocatalytic and Biocatalytic Transformations

The application of organocatalysis and biocatalysis represents a significant frontier for the synthesis and modification of this compound. These methods offer high selectivity and milder reaction conditions compared to traditional metal-based catalysis, aligning with the goals of sustainable chemistry.

Organocatalysis, using small organic molecules as catalysts, could be employed for stereoselective transformations if a chiral center is introduced into the molecule or its derivatives. For instance, asymmetric reactions catalyzed by proline or its derivatives could lead to novel, optically active compounds.

Biocatalysis, leveraging enzymes or whole-cell systems, presents another exciting avenue. Enzymes such as nitroreductases could be used for the selective reduction of the nitro group, a key transformation for creating valuable intermediates for pharmaceuticals and materials. Lipases could be employed for the regioselective acylation of the phenol (B47542) group. Future research will likely involve screening for existing enzymes or engineering new biocatalysts with tailored activity and stability for reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of flow chemistry and automated synthesis technologies promises to revolutionize the production of this compound, enabling safer, more efficient, and scalable manufacturing. Continuous flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for potentially hazardous reactions like nitration, minimizing the risks associated with handling unstable intermediates.

Automated synthesis platforms can be used for high-throughput screening of reaction conditions to rapidly identify optimal synthetic routes. By combining flow chemistry with real-time analytical techniques (Process Analytical Technology, PAT), it is possible to monitor reaction progress and product quality continuously, ensuring consistent production and facilitating rapid process optimization.

| Technology | Benefit | Research Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability. | Continuous nitration and bromination reactions under controlled conditions. |

| Automated Synthesis | High-throughput screening, rapid optimization. | Optimization of reaction conditions (catalyst, solvent, temperature) for synthesis. |

| Process Analytical Technology (PAT) | Real-time monitoring, quality control. | Integration of spectroscopic methods (e.g., IR, Raman) for in-line reaction analysis. |

Advanced Computational Design for Rational Drug Discovery and Materials Science

Advanced computational modeling and simulation are powerful tools for accelerating the discovery of new applications for this compound in drug discovery and materials science. Molecular docking studies can predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors implicated in disease. This rational, in silico approach can guide the synthesis of more potent and selective drug candidates.

In materials science, computational methods like Density Functional Theory (DFT) can be used to predict the electronic and optical properties of polymers or other materials incorporating the this compound moiety. This allows for the virtual design of novel materials with tailored properties, such as specific absorption spectra or thermal stability, before their actual synthesis.

Investigation of Complex Multicomponent Reactions and Cascade Processes

The structural features of this compound, including its phenolic hydroxyl group, nitro group, and halogen substituents, make it an ideal candidate for use in complex multicomponent reactions (MCRs) and cascade processes. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity.

Future research could explore the participation of this compound in well-known MCRs like the Ugi or Passerini reactions, potentially after modification of its functional groups. Furthermore, the development of novel cascade reactions, where a series of intramolecular transformations are triggered by a single event, could lead to the rapid assembly of complex heterocyclic structures from this versatile building block. These strategies would provide rapid access to libraries of novel compounds for biological screening and materials testing.

常见问题

Basic: What synthetic routes are commonly employed for preparing 2-Bromo-4-fluoro-5-nitrophenol?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenol precursor. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the 2-position, leveraging the directing effects of the hydroxyl and nitro groups .

Fluorination : Halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination using Selectfluor™ at the 4-position .

Key Consideration : Monitor regioselectivity via TLC or HPLC, as competing substituents (OH, NO₂) may lead to byproducts.

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

- Crystal Growth : Recrystallize from ethanol/water to obtain single crystals suitable for diffraction .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion .

- Structure Refinement : Employ software like ORTEP-3 to model thermal ellipsoids and validate bond angles/distances. Key findings:

Advanced: How does the electronic interplay between bromo, fluoro, and nitro groups influence reactivity?

Methodological Answer:

- Electrophilic Substitution :

- Reduction Reactions :

Basic: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Protect from light and moisture at 2–8°C in amber glass vials to prevent decomposition .

- Safety Gear : Use nitrile gloves and fume hoods due to potential skin irritation and respiratory hazards .

- Waste Disposal : Neutralize with 10% NaOH before disposal to deactivate nitro groups .

Advanced: How can this compound serve as a precursor for heterocyclic systems?

Methodological Answer:

- Benzoxazole Synthesis : React with α-halo ketones under basic conditions (K₂CO₃, DMF) to form oxazole rings .

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-chlorophenylboronic acid) to extend π-conjugation .

Challenge : Bromine’s steric bulk may hinder coupling efficiency; optimize ligand choice (e.g., SPhos vs. XPhos) .

Advanced: What analytical strategies resolve contradictions in reported melting points or solubility data?

Methodological Answer:

- DSC Analysis : Perform differential scanning calorimetry to confirm melting points and detect polymorphs .

- Solubility Profiling : Use Hansen solubility parameters (δD, δP, δH) in solvents like DCM, THF, and DMSO to reconcile discrepancies .

Case Study : A 5°C variation in melting points may arise from residual solvents (e.g., ethanol vs. acetone recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。